molecular formula C13H16N2 B13297394 3-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline

3-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline

Cat. No.: B13297394
M. Wt: 200.28 g/mol
InChI Key: YBJCUNBXROQFLH-UHFFFAOYSA-N
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Description

3-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is an organic compound that features a pyrrole ring substituted with a methyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline typically involves the reaction of 3-methylpyrrole with an appropriate aniline derivative under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where the pyrrole ring is alkylated using a methylating agent in the presence of a Lewis acid catalyst . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3-methyl-N-[(1-methylpyrrol-2-yl)methyl]aniline

InChI

InChI=1S/C13H16N2/c1-11-5-3-6-12(9-11)14-10-13-7-4-8-15(13)2/h3-9,14H,10H2,1-2H3

InChI Key

YBJCUNBXROQFLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC=CN2C

Origin of Product

United States

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